1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety and a prop-2-en-1-one group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of o-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst.
Formation of Piperazine Derivative: The benzothiazole derivative is then reacted with piperazine under reflux conditions in a suitable solvent such as ethanol or methanol.
Formation of Prop-2-en-1-one Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides of the benzothiazole ring.
Reduction Products: Reduced derivatives of the piperazine moiety.
Substitution Products: Substituted benzothiazole derivatives
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic, antimicrobial, and anticancer agent due to its ability to interact with various biological targets
Biological Research: It is used in the study of dopamine and serotonin receptors, as well as other neurotransmitter systems.
Industrial Applications: The compound is explored for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its pharmacological effects .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the prop-2-en-1-one group.
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound features a similar benzothiazole-piperazine structure with an additional triazole ring
Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile pharmacophore in drug design and development .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h2-6H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRJSSHJKRIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.